

Terfenadine to Fexofenadine: Conversion Pathways

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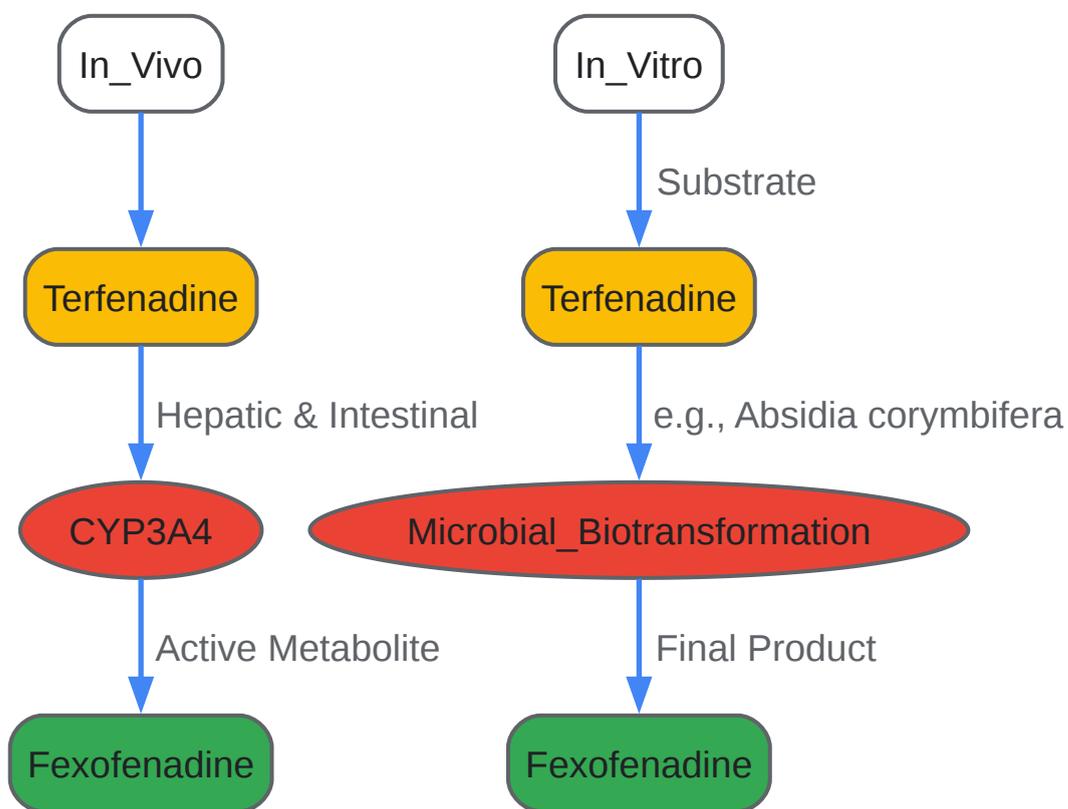
Compound Focus: Terfenadine

CAS No.: 50679-08-8

Cat. No.: S544954

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The core transformation involves the oxidation of a tert-butyl group into a carboxylate group [1]. The diagram below illustrates the primary pathways for this conversion.



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The two primary routes for converting **terfenadine** to fexofenadine: in vivo human metabolism and in vitro microbial biotransformation.

Key Experimental Data & Conditions

The tables below summarize core quantitative findings and conditions from research on this biotransformation.

Table 1: Microbial Biotransformation Efficiency by *A. corymbifera* [2]

Parameter	Condition or Result	Notes
Microorganism	<i>Absidia corymbifera</i> ATCC 14058	One of the most efficient strains identified.
Maximum Conversion	99.35% (molar)	Achieved at a substrate concentration of 200 ppm.
Optimal Growth Period	52 hours	Cell culture growth prior to substrate addition.
Optimal Pre-growth pH	5.56	Resulted in a cell biomass of 6.11 mg/ml.
Conversion at 500 ppm	94.76%	Indicates inhibition at higher concentrations.
Solvent Enhancement	DMF (4% v/v)	Superior to ethanol for improving substrate solubility and yield.

Table 2: Comparative Drug Profiles [1] [3] [4]

Property	Terfenadine	Fexofenadine
Status	Withdrawn (Cardiotoxicity)	FDA-Approved (1996)

Property	Terfenadine	Fexofenadine
Primary Safety Concern	QT prolongation, cardiac arrhythmia	No significant cardiotoxicity
Main Metabolic Pathway	Hepatic CYP3A4	Minimal hepatic metabolism
Active Metabolite	Fexofenadine	Itself is the active compound
Key Elimination Route	Metabolism	Biliary (feces) and renal (urine)
Half-life	~3.5 hours	~14.4 hours

Detailed Experimental Protocol: Microbial Biotransformation

This protocol summarizes the key methodology for converting **terfenadine** to fexofenadine using *Absidia corymbifera* ATCC 14058 [2].

Culture Preparation and Growth

- **Strain and Medium:** Inoculate *Absidia corymbifera* ATCC 14058 into an appropriate liquid growth medium (e.g., containing glucose, phosphates).
- **Growth Conditions:** Incubate the culture at a suitable temperature (e.g., 28-30°C) with aeration (shaking at 160-180 rpm) for **52 hours** to reach the optimal growth phase (mid-log phase) prior to biotransformation.
- **Biomass Monitoring:** The target cell biomass should be approximately **6.11 mg/ml** at a pH of **5.56** at the time of substrate addition.

Biotransformation Reaction

- **Substrate Preparation:** Dissolve **terfenadine** in a solvent like **DMF (4% v/v final concentration)** to enhance solubility. Ethanol can also be used but is less effective.
- **Substrate Addition:** Add the **terfenadine** solution to the growing culture to achieve a final concentration of **200 ppm** for maximum yield. Higher concentrations (e.g., 500 ppm) will still work but with reduced efficiency due to substrate inhibition.

- **Reaction Conditions:** Continue incubation with aeration. Monitor the conversion over time, with high yields typically achieved within 24-48 hours after addition.

Product Extraction and Analysis

- **Extraction:** After the incubation period, separate the biomass by centrifugation. Extract fexofenadine from the supernatant using an organic solvent like **ethyl acetate**.
- **Analysis:** Analyze the extract using **High-Performance Liquid Chromatography (HPLC)** to quantify the conversion yield of **terfenadine** to fexofenadine. The specific method from the research uses a **C8 column** with a mobile phase of acetonitrile, methanol, and acetate buffer (pH 4.8) in a 50:30:20 ratio, with detection at 220 nm [1].

Analytical and Stability Considerations

For researchers quantifying these compounds, validated LC-UV methods are critical.

- **Terfenadine Analysis:** Use a **LiChrospher C8 column**. The mobile phase is acetonitrile, methanol, and acetate buffer (pH 4.8) in a **50:30:20 (v/v/v)** ratio. Flow rate is **1.0 ml/min** with detection at **220 nm** [1].
- **Fexofenadine Analysis:** Use a **LiChrospher CN column**. The mobile phase is acetonitrile, methanol, and acetate buffer (pH 3.1) in a **30:30:40 (v/v/v)** ratio, supplemented with **5 mM sodium hexanesulfonate** and **0.1% triethylamine**. Flow rate is **2.0 ml/min** with detection at **220 nm** [1].
- **Chemical Stability:** A comparative stability study found that under stress conditions (elevated temperature and different pH levels), fexofenadine was **more sensitive to degradation** than **terfenadine**. The degradation for both compounds followed **first-order kinetics** [1].

The transition from **terfenadine** to fexofenadine is a classic example of prodrug metabolism aimed at enhancing drug safety. The microbial biotransformation route offers an efficient and sustainable method for producing fexofenadine.

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